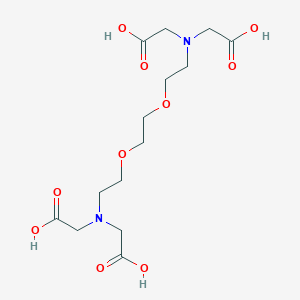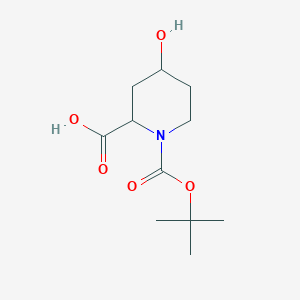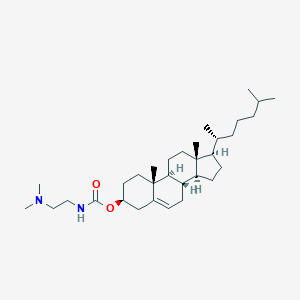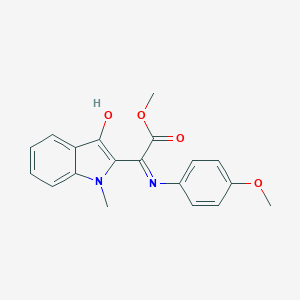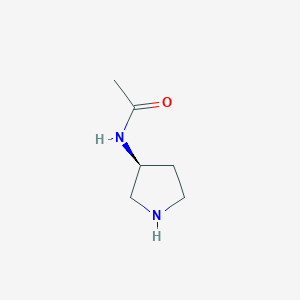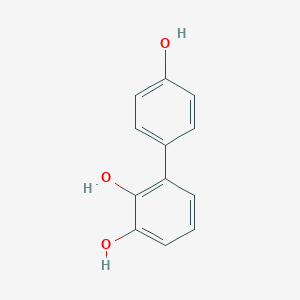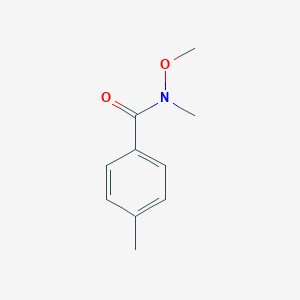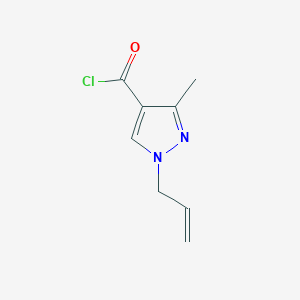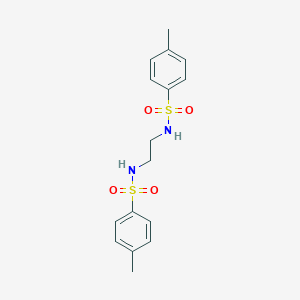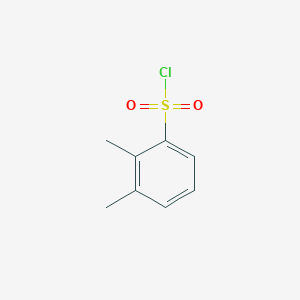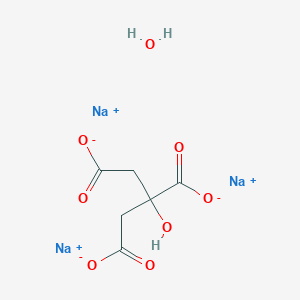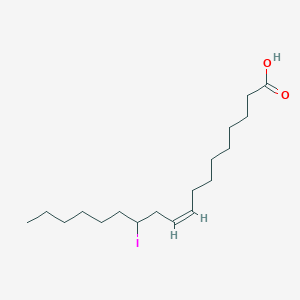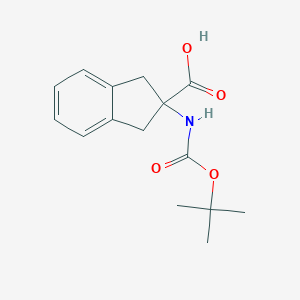![molecular formula C15H18O5 B051071 (3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 85846-80-6](/img/structure/B51071.png)
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions under mild conditions, as seen in the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding hydroxy-pyrones, indicating a potential pathway for synthesizing the compound (Katritzky et al., 2005).
Molecular Structure Analysis
For compounds with similar structures, like 1,3-dioxolanes, X-ray and IR studies are used to understand their preferred conformation, which may provide insights into the molecular structure of the compound of interest (Irurre et al., 1992).
Chemical Reactions and Properties
The reactions and properties of similar compounds, like variously substituted pyridinols, which possess antioxidant properties, offer a framework to hypothesize the chemical behavior of the compound (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of related compounds can be studied through various spectroscopic methods, as seen in the analysis of benzimidazoles, which can guide the investigation of the physical properties of the compound of interest (Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties of structurally related compounds, such as the benzo[d][1,4]dioxol-4(3aH)-ones, can be deduced from studies involving their synthesis, spectral, and theoretical characterization, providing a basis for understanding the chemical properties of the compound in focus (Heravi et al., 2010).
Scientific Research Applications
Synthesis and Chemical Transformations
Research on similar compounds, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, demonstrates significant synthetic and pharmacological potential. These compounds are synthesized through cyclization of salicylic acid derivatives, with their chemical transformations involving various reaction centers of the heterocyclic fragment. This suggests the relevance of exploring the synthetic pathways and transformations of complex molecules for creating new molecular systems with pharmacological properties (Hryhoriv et al., 2021).
Biological Activities and Applications
The study of chromone compounds, closely related in structure to the target compound, indicates their strong scavenging effect towards free radicals, highlighting their potential as antioxidants. These findings suggest that molecules with similar structural features could exhibit significant antioxidant activities, relevant for protecting against oxidative stress (Kładna et al., 2014).
Environmental and Toxicological Studies
Dioxin and related compounds have been the subject of environmental and toxicological studies, emphasizing their impact on human health and ecosystems. Such research underscores the importance of understanding the toxicological profiles of complex organic compounds, potentially guiding safety assessments and regulatory considerations for new chemicals (Steenland et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(18-14(16)13(12)20-15)9-17-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3/t11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWOOVHGLNZBX-JHJVBQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

